molecular formula C11H17NO B11754769 2-Amino-2-(p-tolyl)butan-1-ol

2-Amino-2-(p-tolyl)butan-1-ol

Cat. No.: B11754769
M. Wt: 179.26 g/mol
InChI Key: JLCNJFGAONRXMK-UHFFFAOYSA-N
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Description

2-Amino-2-(p-tolyl)butan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of butanol, featuring an amino group and a p-tolyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(p-tolyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of p-tolylacetonitrile with a suitable amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(p-tolyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-2-(p-tolyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(p-tolyl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the p-tolyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of a methyl group.

    2-Amino-3-butanol: Lacks the p-tolyl group, making it less hydrophobic.

    2-Amino-1-butanol: Similar backbone but different substitution pattern.

Uniqueness

2-Amino-2-(p-tolyl)butan-1-ol is unique due to the presence of both an amino group and a p-tolyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-2-(4-methylphenyl)butan-1-ol

InChI

InChI=1S/C11H17NO/c1-3-11(12,8-13)10-6-4-9(2)5-7-10/h4-7,13H,3,8,12H2,1-2H3

InChI Key

JLCNJFGAONRXMK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(C1=CC=C(C=C1)C)N

Origin of Product

United States

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